N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-14-17(10-11-18(15)22-13-5-8-20(22)24)21-19(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWBZJPBVACCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Coupling Reactions: The phenyl and propanamide groups are introduced via coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a pyrrolidinone ring and a substituted phenyl-propanamide chain. Below is a comparative analysis with analogous compounds from the evidence:
Physicochemical and Pharmacokinetic Implications
- Pyrrolidinone vs. Phthalimide: The pyrrolidinone’s lactam group may improve solubility and membrane permeability compared to the rigid, planar phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is better suited for high-temperature polymer applications .
- Piperidinyl vs.
- Complex Propanamide Derivatives : The compound from features pyridine and benzyl groups, which could enhance binding affinity to metalloenzymes or receptors but may reduce blood-brain barrier penetration due to higher polarity .
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A propanamide backbone.
- A pyrrolidinone moiety.
- A methyl and phenyl substitution on the aromatic ring.
The molecular formula is , indicating a relatively high molecular weight typical for compounds with significant biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption: Studies suggest that these compounds can induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells .
Anticancer Properties
Recent studies have focused on the anticancer potential of related compounds. For instance, derivatives with similar structures have demonstrated:
- Antiproliferative Effects: In vitro assays reveal IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| PIB-SO | HT-29 | 0.05 |
| PIB-SO | M21 | 0.03 |
| PIB-SO | MCF7 | 0.04 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy.
Anti-inflammatory Effects
Benzamide derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Cell Line Studies:
- In a study assessing the effects on HT-29 colon carcinoma cells, treatment with this compound led to significant inhibition of cell growth and induced apoptosis through caspase activation pathways.
- In Vivo Studies:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide, and which analytical techniques are used to confirm its structure?
- Synthetic Routes : The compound is typically synthesized via multi-step reactions, starting with the coupling of a phenylpropanamide backbone to a substituted phenyl ring. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and functionalization of the pyrrolidinone moiety. Reaction conditions (temperature, solvent, catalysts) are optimized to enhance yield and purity .
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying structural motifs like the pyrrolidinone ring and phenylpropanamide chain. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, when applicable, resolves stereochemical details .
Q. What are the primary chemical reactions this compound undergoes, and how are these reactions monitored?
- Reactions : The compound participates in nucleophilic substitutions (e.g., at the amide carbonyl), oxidation of the pyrrolidinone ring, and reductions of ketone groups. Electrophilic aromatic substitution may occur on the phenyl rings under acidic conditions .
- Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional group transformations. Quantitative analysis of intermediates is performed via Gas Chromatography-Mass Spectrometry (GC-MS) .
Q. How is the biological activity of this compound initially screened in academic research?
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) evaluate binding affinity. Receptor-binding assays (e.g., radioligand displacement) assess interactions with targets like G-protein-coupled receptors .
- Cell-Based Models : Cytotoxicity and proliferation assays (e.g., MTT assay) screen for anticancer potential. Functional assays (e.g., calcium flux) measure signaling pathway modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during amide coupling .
- Catalyst Optimization : Palladium-based catalysts improve coupling efficiency in aryl functionalization. Acidic/basic conditions are tailored to stabilize reactive intermediates .
- Purification : Column chromatography with gradient elution removes by-products. Recrystallization in ethanol/water mixtures enhances crystalline purity .
Q. What role does stereochemistry play in the biological activity of this compound, and how is it controlled during synthesis?
- Stereochemical Impact : Enantiomers may exhibit divergent binding affinities. For example, (R)-configured analogs show higher opioid receptor selectivity in related compounds .
- Control Methods : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enforce stereochemistry. X-ray crystallography or Circular Dichroism (CD) spectroscopy validates configurations .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding studies).
- Structural Analysis : Compare crystal structures or molecular docking models to identify conformational differences affecting activity .
- Batch Variability : Assess purity (via HPLC-MS) and stereochemical consistency (via chiral chromatography) to rule out synthetic artifacts .
Q. What advanced techniques elucidate the mechanism of action for this compound in neurological targets?
- In Silico Modeling : Molecular dynamics simulations predict binding modes to receptors like metabotropic glutamate receptors .
- Pharmacological Profiling : Knockout cell lines or CRISPR-edited models validate target specificity. Patch-clamp electrophysiology measures ion channel modulation .
- Metabolomics : LC-MS-based metabolomics identifies downstream signaling pathways affected by the compound .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
